1H-Pyrrol-2-amine, 4,5-dimethyl-3-(phenylsulfonyl)-1-(2-thienylmethyl)-
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Overview
Description
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with benzenesulfonyl, dimethyl, and thiophen-2-ylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common approach is the Paal-Knorr synthesis, which forms the pyrrole ring. The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields . The benzenesulfonyl group can be added through sulfonylation reactions using reagents like benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the cross-coupling and sulfonylation steps using industrial catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzyl-substituted pyrrole derivatives.
Substitution: Various acylated thiophene derivatives.
Scientific Research Applications
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of organic electronic materials due to the presence of the thiophene moiety
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The thiophene moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(THIOPHEN-2-YL)METHYL]-1H-PYRROL-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzenesulfonyl, dimethyl, and thiophen-2-ylmethyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H18N2O2S2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-2-amine |
InChI |
InChI=1S/C17H18N2O2S2/c1-12-13(2)19(11-14-7-6-10-22-14)17(18)16(12)23(20,21)15-8-4-3-5-9-15/h3-10H,11,18H2,1-2H3 |
InChI Key |
MUSUMQXZHZJESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=CS3)C |
Origin of Product |
United States |
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